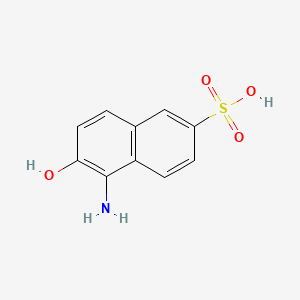

1-Amino-2-naphthol-6-sulfonic acid

描述

1-Amino-2-naphthol-6-sulfonic acid is an organic compound with the molecular formula C₁₀H₉NO₄S. It is a derivative of naphthalene, featuring both an amino group and a sulfonic acid group. This compound is known for its applications in the synthesis of dyes and as an intermediate in various chemical reactions .

准备方法

1-Amino-2-naphthol-6-sulfonic acid can be synthesized through several methods. One common approach involves the nitrosation of 2-hydroxynaphthalene-6-sulfonic acid in an aqueous solution. The resulting nitroso derivative is then reduced in situ by adding zinc dust to the acidified batch, with the temperature allowed to rise to 40°C. This method yields the product in approximately 70% yield .

化学反应分析

1-Amino-2-naphthol-6-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The nitroso derivative of this compound can be reduced using zinc dust in an acidic medium.

Substitution: It can participate in substitution reactions, particularly in the synthesis of dyes where it acts as a precursor.

Common reagents used in these reactions include sodium nitrite for nitrosation, zinc dust for reduction, and various acids for acidification.

科学研究应用

1-Amino-2-naphthol-6-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

作用机制

The mechanism by which 1-amino-2-naphthol-6-sulfonic acid exerts its effects involves binding to specific molecular targets. For instance, it binds to the enzyme binding site on the sodium/potassium ATPase pump, inhibiting its function and leading to the inhibition of cellular uptake of sodium ions. Additionally, it binds to DNA, inhibiting DNA synthesis by preventing RNA transcription .

相似化合物的比较

1-Amino-2-naphthol-6-sulfonic acid is part of a broader class of aminonaphthalenesulfonic acids. Similar compounds include:

1-Aminonaphthalene-4-sulfonic acid: Used as a precursor to various dyes.

1-Aminonaphthalene-5-sulfonic acid: Known for its conversion to 5-amino-1-naphthol.

1-Aminonaphthalene-7-sulfonic acid: A by-product in the production of 1,6-Cleve’s acid.

2-Aminonaphthalene-1-sulfonic acid: Used in the synthesis of Pigment Red 49.

What sets this compound apart is its specific applications in inhibiting the sodium/potassium ATPase pump and its unique role in dye synthesis.

生物活性

1-Amino-2-naphthol-6-sulfonic acid (ANSA) is a sulfonated derivative of naphthol that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biological effects, and applications in various fields of research.

Chemical Structure and Properties

This compound has the molecular formula and features an amino group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene ring. This unique structure imparts both hydrophilic and hydrophobic properties, allowing it to interact with various biological molecules.

The biological activity of ANSA is primarily attributed to its ability to interact with cellular components:

- Inhibition of Sodium/Potassium ATPase : ANSA has been shown to inhibit the sodium/potassium ATPase pump, which is crucial for maintaining cellular ion balance. This inhibition affects cellular uptake of sodium ions and can lead to alterations in cell signaling pathways.

- DNA Binding : ANSA can bind to DNA, inhibiting RNA transcription. This property has implications for its potential use in cancer therapy, as it may interfere with the proliferation of cancer cells by disrupting their transcriptional machinery .

Antioxidant Properties

Research has demonstrated that ANSA exhibits significant antioxidant activity. A study measured its free radical scavenging ability using the DPPH method, showing that it effectively neutralizes free radicals, which are implicated in oxidative stress and various diseases .

Anticancer Activity

In vitro studies have indicated that ANSA possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines by disrupting their normal metabolic processes through DNA binding and inhibition of RNA synthesis .

Antimicrobial Effects

ANSA has also been evaluated for its antimicrobial properties. It has been used as a precursor in screening tests for specific microorganisms, demonstrating potential effectiveness against certain bacterial strains.

Case Studies

Study on Red 40 Metabolism : A recent study highlighted the metabolism of the synthetic food dye Red 40 into ANSA within the gut microbiome. The study found that this metabolic conversion is associated with DNA damage and inflammation in murine models, suggesting that ANSA may play a role in the adverse effects linked to dietary dyes .

Antioxidant Activity Enhancement : Another investigation focused on synthesizing organotin complexes with ANSA. The complexes exhibited enhanced antioxidant activity compared to ANSA alone, indicating that metal coordination can amplify its biological effects .

Applications in Research

This compound is utilized across various fields:

- Chemical Synthesis : It serves as an intermediate in the production of dyes and other organic compounds due to its reactive functional groups.

- Biomedical Research : Its ability to bind DNA and exhibit cytotoxic effects makes it a candidate for further studies in cancer treatment strategies .

Summary of Biological Activities

属性

IUPAC Name |

5-amino-6-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDABBRVDVXQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204947 | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5639-34-9 | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005639349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-NAPHTHOL-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Y998KIHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 1-amino-2-naphthol-6-sulfonic acid discussed in the provided research?

A1: The research primarily highlights the use of this compound as a reducing agent in the colorimetric determination of phosphorus. Fiske and SubbaRow [] developed a highly cited method utilizing this compound to enhance the reduction of phosphomolybdic acid, forming a measurable blue-colored complex. This method significantly improved the stability, sensitivity, and resistance to interfering substances compared to previous methods.

Q2: Are there any spectroscopic characterizations of this compound provided in the research?

A3: Yes, the research provides infrared (IR) spectra of this compound []. This spectroscopic data, along with the IR spectra of other similar compounds, can be used to identify and differentiate these compounds based on their unique vibrational modes. This information is particularly valuable for analyzing the reduction products of monoazo dyes as demonstrated in the research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。